Azido-PEG5-acid

Overview

Description

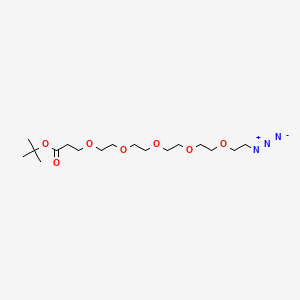

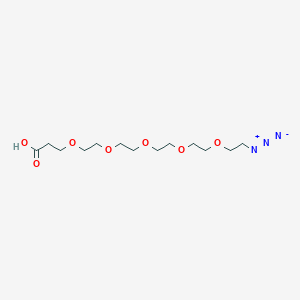

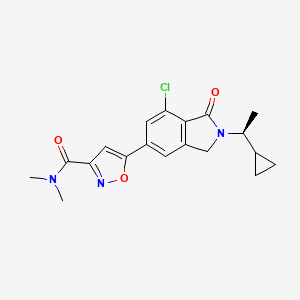

Azido-PEG5-acid is a water-soluble PEG linker . It contains an azide (N3) group that can react with alkyne, BCN, DBCO via Click Chemistry . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Synthesis Analysis

This compound is a PEG derivative containing an azide group with a terminal carboxylic acid . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis

This compound has a molecular formula of C13H25N3O7 . It has a molecular weight of 335.4 g/mol . The molecule contains a total of 47 bonds, including 22 non-H bonds, 3 multiple bonds, 18 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 positively charged N, 1 hydroxyl group, and 5 ethers (aliphatic) .Chemical Reactions Analysis

The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

This compound is a water-soluble PEG linker . It has a molecular weight of 335.4 g/mol . . It is stored at -20°C .Scientific Research Applications

PEGylation of Proteins

Azido-PEG5-acid is used in the PEGylation of proteins, a method vital for therapeutic applications. A study demonstrated a methodology for the site-specific incorporation of para-azidophenylalanine into proteins, using the azido group in a cycloaddition reaction with an alkyne derivatized PEG reagent. This method ensures selective PEGylation of proteins (Deiters et al., 2004).

Dynamic Cell Adhesion and Migration

This compound also finds application in cell adhesion and migration studies. For instance, cell-repellent APP (azido-[polylysine-g-PEG]) has been used to create substrates for controlled dynamic cell adhesion. This technique enables varied applications like tissue motility assays and patterned coculturing (van Dongen et al., 2013).

Drug Delivery Systems

In the context of drug delivery, this compound plays a crucial role. A study on poly (vinyl pyrrolidone)-lipid-based hybrid nanoparticles for antiviral drug delivery utilized this compound. These nanoparticles showed significant improvement in cellular internalization, indicating a preferred embodiment for anti-viral drug delivery (Joshy et al., 2017).

Synthesis of Functionalized Copolymers

This compound is instrumental in the synthesis of functionalized copolymers for drug conjugation. A study focused on developing azido-carrying biodegradable polymers and investigating their potential use in drug delivery. The findings demonstrated that these polymers, postfunctionalized with alkynyl compounds, could self-assemble into micelles suitable for conjugating anticancer drugs and fluorescent dyes (Hu et al., 2013).

Bioconjugation Techniques

This compound is used in bioconjugation techniques, like conjugating biotin to the interfaces of polymeric micelles. This process involves azido-containing amphiphilic triblock copolymers self-assembling into micelles with azide groups at the interface, allowing for functional interface formation between hydrophilic shells and hydrophobic cores (Wang et al., 2009).

Magnetic Material Synthesis

Another intriguing application of this compound is in the synthesis of magnetic materials. Azido groups have been used as bridging ligands in the construction of magnetic molecule materials, stimulating considerable interest in magnetochemistry and contributing to the development of a variety of magnetic behaviors in these materials (Zeng et al., 2009).

Mechanism of Action

Target of Action

Azido-PEG5-acid is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The compound’s primary targets are molecules containing alkyne, BCN, or DBCO groups .

Mode of Action

This compound contains an azide (N3) group that can react with alkyne, BCN, DBCO via a process known as Click Chemistry . This reaction forms a stable triazole linkage. The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the ubiquitin-proteasome system . PROTACs, which use this compound as a linker, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit this system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its water solubility . As a PEG-based linker, this compound is water-soluble, which can increase its bioavailability and distribution in the body .

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage with target molecules, enabling the creation of PROTACs and ADCs . These compounds can then selectively target and degrade specific proteins within the cell .

Action Environment

The action of this compound is influenced by the presence of molecules containing alkyne, BCN, or DBCO groups, which are necessary for the Click Chemistry reaction . Additionally, the presence of primary amine groups and activators such as EDC or HATU is required for the formation of a stable amide bond . The compound’s water solubility also allows it to function effectively in aqueous environments .

Safety and Hazards

Future Directions

Azido-PEG5-acid is a PEG derivative containing an azide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This makes it a promising compound for future research and applications.

Biochemical Analysis

Biochemical Properties

Azido-PEG5-acid plays a crucial role in biochemical reactions due to its azide group and terminal carboxylic acid. The azide group can react with alkyne, BCN, DBCO via Click Chemistry . This reaction forms a stable triazole linkage, which is a key interaction in various biochemical processes. The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators to form a stable amide bond .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its azide group and terminal carboxylic acid. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Properties

IUPAC Name |

3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O7/c14-16-15-2-4-20-6-8-22-10-12-23-11-9-21-7-5-19-3-1-13(17)18/h1-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJUPQILWDVIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

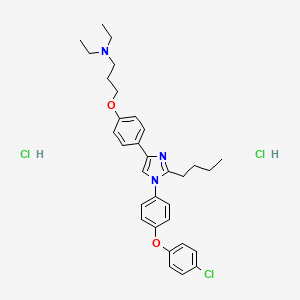

![2,2-difluoro-N-[(1R,2S)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B605787.png)